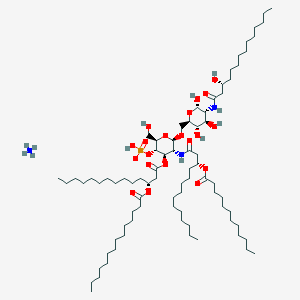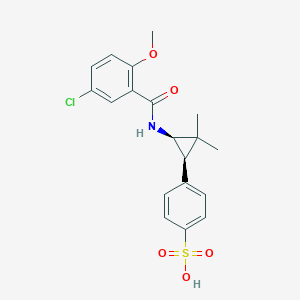
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
“(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound that is used in scientific research12. Its unique structure allows for diverse applications, ranging from drug development to material science2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, retrosynthetic analysis and forward synthesis are common methods used in the creation of complex compounds3.Molecular Structure Analysis
The molecular structure of a compound plays a significant role in its properties and applications. However, specific information about the molecular structure of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the behavior of the compound under various conditions. Unfortunately, specific information about the chemical reactions involving this compound was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can greatly influence its applications. However, specific information about the physical and chemical properties of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.Applications De Recherche Scientifique
Photophysical Properties and Solvent Polarity Effects
Research has explored the photophysical properties of chalcone derivatives, including those similar to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one". These studies have shown that solvent polarity significantly affects the absorption and fluorescence characteristics due to intramolecular charge transfer interactions. This property is essential for applications in fluorescent probes and materials science, where solvent environment control can modulate the photophysical behavior of materials (Kumari et al., 2017).
Molecular Structure and Hyperpolarizability
Another area of application is in the analysis of molecular structure and hyperpolarizability. Studies have synthesized and characterized compounds closely related to "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one", revealing insights into their crystal structure, vibrational modes, and electronic properties. This research is crucial for developing materials with specific optical and electronic applications, such as non-linear optics (NLO) materials and molecular electronics (Najiya et al., 2014).
Intermolecular Interactions and Crystal Engineering
The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share structural similarities with the compound , highlights its potential application in crystal engineering. Understanding these interactions is essential for designing materials with desired properties, such as stability, solubility, and reactivity. Such insights are vital for pharmaceutical sciences and materials chemistry (Shukla et al., 2014).
Fluorescence Probing and Bioimaging
Fluorescent amino acids, including analogues of adenine like 2-aminopurine, have been utilized as probes to study DNA conformational changes. This application is directly relevant to the compound "(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" due to its potential as a building block in fluorescent probes. Such probes can offer insights into protein folding, enzyme activity, and other biochemical processes (Rachofsky et al., 2001).
Liquid Crystal Photoalignment
The compound has potential applications in the field of liquid crystals, particularly in photoalignment technologies. Research on prop-2-enoates derivatives demonstrates their utility in promoting the alignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technologies. The ability to manipulate liquid crystal orientation through photoalignment offers significant advantages in display technology and optical devices (Hegde et al., 2013).
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, specific information about the safety and hazards of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.
Orientations Futures
The future directions of a compound often involve further research and development to explore its potential applications. However, specific information about the future directions of “(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was not found in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H,17H2/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSFAUTFBXEHO-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200685 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-aminophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
CAS RN |
958456-78-5 | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958456-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(4-Aminophenyl)-1-(4-fluorophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436948.png)




![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)


![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)

